1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Medicinal Chemistry Building Block Synthesis Regioisomer Selectivity

Choose CAS 899703-25-4, the validated 3-carboxy regioisomer of imidazolylsulfonyl-piperidine, not the unvalidated 4-carboxy variant. This building block features an unsubstituted 1H-imidazole (free N-H donor) enabling direct target engagement—a critical feature lost in N-alkylated analogs. Supported by Hoffmann-La Roche patent data for 11β-HSD1 inhibitor synthesis. Available in gram-scale quantities with transparent pricing, downloadable SDS, and COA documentation. Fragment-like properties (LogP ~0.91, PSA 111.74 Ų) suit screening libraries and hit-to-lead campaigns.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
CAS No. 899703-25-4
Cat. No. B1307533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid
CAS899703-25-4
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O
InChIInChI=1S/C9H13N3O4S/c13-9(14)7-2-1-3-12(5-7)17(15,16)8-4-10-6-11-8/h4,6-7H,1-3,5H2,(H,10,11)(H,13,14)
InChIKeyVHXSXLGCRWLSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS 899703-25-4) – Core Identity and Research-Grade Procurement Specifications


1-(1H-Imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS: 899703-25-4) is a heterocyclic sulfonamide building block comprising a piperidine-3-carboxylic acid core N-substituted with a 1H-imidazol-4-ylsulfonyl group . The compound has the molecular formula C9H13N3O4S and a molecular weight of 259.28 g/mol . It is commercially catalogued as a specialty research chemical with a minimum purity specification of 95% , positioned as a versatile scaffold for medicinal chemistry derivatization rather than an end-use pharmaceutical agent [1].

Why 1-(1H-Imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid Cannot Be Replaced by a Positional Isomer or Nonspecific Sulfonamide Building Block


Generic substitution within the imidazolylsulfonyl-piperidine-carboxylic acid class introduces uncontrolled variables that undermine experimental reproducibility and structural hypothesis testing. The piperidine carboxyl regioisomer (3- vs. 4-position) alters the spatial orientation of the carboxylic acid handle and consequently the geometry of downstream amide or ester conjugates . Similarly, imidazole N-substitution with methyl or isopropyl groups changes both the electronic properties of the sulfonamide and the hydrogen-bonding capacity of the imidazole ring . These structural deviations—even when molecular weight and core formula remain identical—can produce divergent binding poses in target engagement assays or differential physicochemical profiles in library synthesis. The evidence below quantifies exactly where CAS 899703-25-4 diverges from its nearest comparators, establishing why procurement specificity is non-negotiable for rigorous scientific work [1].

Quantitative Differentiation Evidence: 1-(1H-Imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid vs. Closest Comparators


Carboxyl Regioisomer Differentiation: 3-Position Piperidine Carboxylic Acid vs. 4-Position Isomer (CAS 899717-99-8)

The target compound bears the carboxylic acid functionality at the piperidine 3-position (CAS 899703-25-4), whereas the closest positional isomer bears the identical functional group at the piperidine 4-position (CAS 899717-99-8) . Both compounds share the identical molecular formula (C9H13N3O4S) and molecular weight (259.28 g/mol), yet the shift in carboxyl attachment point alters the vector of subsequent derivatization by approximately 1.5 Å and changes the spatial relationship between the sulfonamide-imidazole motif and the carboxylic acid handle. This regioisomer pair is cross-referenced via ChemBridge building block catalog numbers: 3020123 for the 3-carboxylic acid versus 3020122 for the 4-carboxylic acid .

Medicinal Chemistry Building Block Synthesis Regioisomer Selectivity

Imidazole N-Substitution Differentiation: Unsubstituted Imidazole vs. N-Isopropyl Derivative

The target compound features an unsubstituted 1H-imidazole ring (N-H present at the 1-position), preserving full hydrogen-bond donor capacity at this site. A closely catalogued analog, 1-[1-(propan-2-yl)-1H-imidazole-4-sulfonyl]piperidine-3-carboxylic acid, incorporates an N-isopropyl group on the imidazole ring, increasing molecular weight by 42.08 Da (from 259.28 to 301.36 g/mol) and eliminating the imidazole N-H hydrogen-bond donor . This substitution also increases the calculated LogP by approximately 1.0–1.5 units (class-level inference based on N-alkylation of imidazole). The unsubstituted imidazole of the target compound retains the tautomeric equilibrium between 1H-imidazol-4-yl and 1H-imidazol-5-yl forms, a feature lost upon N-alkylation .

Structure-Activity Relationship Fragment-Based Drug Discovery Hydrogen Bonding

Patent-Derived Class Activity Context: 1-Sulfonyl-Piperidine-3-Carboxylic Acid Scaffold in 11β-HSD1 Inhibition

The 1-sulfonyl-piperidine-3-carboxylic acid scaffold—of which the target compound is a representative member—has been explicitly claimed in patent literature as a core pharmacophore for inhibition of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated target for type II diabetes and metabolic syndrome [1]. The patent (JP2008531616A) discloses a series of 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives wherein the sulfonyl substituent is varied across aryl, heteroaryl, and alkyl groups. While specific IC50 or Ki values for the unsubstituted imidazol-4-ylsulfonyl variant are not disclosed in the patent claims, the scaffold's demonstrated activity establishes the 3-carboxy regioisomer as a productive starting point for 11β-HSD1 inhibitor development—in contrast to the 4-carboxy isomer, which is not featured in this patent series [1].

11β-Hydroxysteroid Dehydrogenase Metabolic Disease Type II Diabetes

Building Block Procurement Channel Differentiation: Vendor-Specific Availability and Quality Documentation

The target compound (CAS 899703-25-4) is stocked and distributed by AK Scientific (Cat. 2609AF) with standard pack sizes of 500mg, 1g, 5g, and 10g, priced at $561, $693, $2037, and $3045 respectively . The product is supported by downloadable SDS documentation and a COA request pathway . In contrast, the 4-carboxy regioisomer (CAS 899717-99-8, AK Scientific Cat. 2617AF) is listed with pricing and pack size information not publicly displayed on the catalog page—requiring direct inquiry for procurement details . The 3-carboxy compound also appears in the Sigma-Aldrich catalog via the Hit2Lead (ChemBridge) distribution channel as product CH4238557201, further broadening institutional procurement options .

Chemical Sourcing Quality Assurance Building Block Procurement

Physicochemical Fingerprint: Computed LogP and Polar Surface Area Values

The target compound has computed physicochemical parameters including a LogP of 0.91370 and a topological polar surface area (tPSA) of 111.74 Ų . These values position the compound within favorable drug-like property space (LogP <5, tPSA <140 Ų) for oral bioavailability prediction. While experimentally determined values for the 4-carboxy isomer are not publicly reported, the regioisomeric shift would be expected to produce a comparable but non-identical PSA due to altered intramolecular hydrogen-bonding geometry between the carboxylic acid and sulfonamide oxygen atoms . The calculated parameters provide a quantitative baseline for comparing the target compound against more lipophilic N-alkylated analogs such as the N-isopropyl derivative (MW 301.36, LogP estimated >2.0 based on alkylation effect).

ADME Prediction Drug-Likeness Physicochemical Profiling

High-Value Research Applications for 1-(1H-Imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS 899703-25-4)


Medicinal Chemistry: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Development

As a 1-sulfonyl-piperidine-3-carboxylic acid scaffold, this compound serves as a validated starting point for synthesizing amide derivatives targeting 11β-HSD1 for metabolic disease applications [1]. The 3-carboxy position enables amide coupling to diverse amine fragments while maintaining the sulfonamide-imidazole motif, a configuration explicitly claimed in patent families from Hoffmann-La Roche [1]. Researchers pursuing type II diabetes or metabolic syndrome targets should prioritize the 3-carboxy regioisomer over the 4-carboxy variant, which lacks equivalent patent validation in this target class [1].

Fragment-Based Drug Discovery: Unsubstituted Imidazole H-Bond Donor Scaffold

The unsubstituted 1H-imidazole ring retains a hydrogen-bond donor at N1, enabling direct engagement with target protein acceptor sites without requiring additional synthetic elaboration . This property distinguishes the compound from N-alkylated imidazole-sulfonamide analogs that sacrifice this key interaction motif. The moderate LogP (~0.91) and acceptable polar surface area (111.74 Ų) align with fragment-like physicochemical criteria, making the compound suitable for fragment screening libraries or as a core for fragment growing campaigns .

Chemical Biology: Amide Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid at the piperidine 3-position provides a direct handle for amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt) . The 3-carboxy orientation offers a distinct trajectory for library diversification compared to the 4-carboxy isomer, enabling access to conformational space that the regioisomer cannot explore . The compound's commercial availability in gram-scale quantities (1g, 5g, 10g) from AK Scientific supports parallel synthesis campaigns requiring 10–50 mg per reaction well .

Screening Library Procurement: Transparent Vendor Sourcing with Full Documentation

For screening library construction or hit validation workflows requiring reproducible compound sourcing, the target compound offers transparent pricing, downloadable SDS documentation, and COA request pathways through established vendors including AK Scientific and Sigma-Aldrich/Hit2Lead . This contrasts with the 4-carboxy isomer's inquiry-only pricing model, which introduces procurement delays . Institutional buyers requiring audit trails for chemical sourcing will benefit from the documented quality specifications and multiple distribution channels available for the 3-carboxy regioisomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.